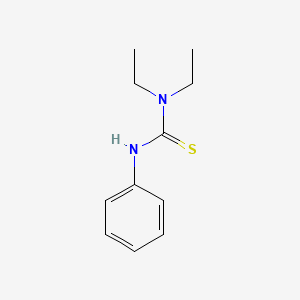

1,1-Diethyl-3-phenylthiourea

Description

Properties

IUPAC Name |

1,1-diethyl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBHMHZQNXDDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225434 | |

| Record name | Thiourea, N,N-diethyl-N'-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7442-11-7 | |

| Record name | Urea, 1,1-diethyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylphenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N-diethyl-N'-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Diethyl-3-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25BSD7H9M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of 1,1 Diethyl 3 Phenylthiourea

Established Synthetic Pathways for 1,1-Diethyl-3-phenylthiourea

The most prevalent and historically significant method for synthesizing this compound involves the reaction between phenyl isothiocyanate and diethylamine (B46881). This reaction is a classic example of nucleophilic addition, where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group.

The core of this compound synthesis lies in the reaction of phenyl isothiocyanate with a suitable amine. google.com Phenyl isothiocyanate serves as the electrophilic component, containing the characteristic -N=C=S functional group. The reaction with a primary or secondary amine leads to the formation of a thiourea (B124793) linkage. google.com In the case of this compound, the secondary amine used is diethylamine.

This approach is not limited to the synthesis of this specific compound but is a general method for producing a wide array of phenylthiourea (B91264) derivatives. google.com For instance, reacting phenyl isothiocyanate with different amines, such as 4-aminoacetophenone, can yield other thiourea compounds like 1-(4-acetylphenyl)-3-phenylthiourea (B5664910). tandfonline.com The versatility of this method allows for the creation of a diverse library of thiourea derivatives by simply varying the amine reactant. tandfonline.comconicet.gov.ar

While the fundamental reactants are phenyl isothiocyanate and an amine, variations in reaction conditions and the specific nature of the amine can be employed to synthesize a range of thiourea analogs. The reaction can be conveniently carried out in various nonprotic solvents such as acetonitrile (B52724), diethyl ether, pyridine, benzene (B151609), ethyl acetate (B1210297), or chloroform (B151607). google.com The reaction conditions are generally not critical and can be adjusted based on the specific isothiocyanate and amine being used. google.com For example, some syntheses are conducted at room temperature, while others may require refluxing for several hours to ensure complete reaction. google.comtandfonline.com

The table below summarizes reaction conditions for the synthesis of various thiourea derivatives, illustrating the adaptability of the isothiocyanate-mediated approach.

| Reactants | Solvent | Conditions | Product | Reference |

| Phenyl isothiocyanate, Diisopropylamine | Acetonitrile | Reflux for 3 hours | N,N'-[4-(phenylthio)-1,3-phenylene]bis[N',N'-bis-(isopropyl)thiourea] | google.com |

| 4-Aminoacetophenone, Phenyl isothiocyanate | Toluene | Reflux | 1-(4-acetylphenyl)-3-phenylthiourea | tandfonline.com |

| N-amino-4,7-dimethy-6-nitroquinoline-2-one, Phenyl isothiocyanate | Absolute Ethanol (B145695) | Reflux for 24 hours | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea | sapub.org |

| Hexamethylenediamine, Phenyl isothiocyanate | Not Specified | Not Specified | 1,1'-(Hexane-1,6-diyl)bis(3-phenylthiourea) | nih.gov |

Exploration of Novel Synthetic Approaches and Derivatization Strategies for this compound Analogues

Research into thiourea compounds extends beyond the direct synthesis of this compound to the development of novel synthetic routes and the creation of diverse analogues. One such approach involves a one-pot, four-component reaction to synthesize isothiourea-ethylene-tethered piperazine (B1678402) derivatives. nih.gov This method utilizes the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate piperazine derivatives in situ. nih.gov

Derivatization strategies often start with a core thiourea structure, which is then modified to introduce new functional groups or heterocyclic rings. For example, 1-(4-acetylphenyl)-3-phenylthiourea can be converted to its enaminone derivative, which then serves as a precursor for synthesizing pyrazole, thiazole, and pyran-containing phenylthiourea compounds. tandfonline.com These derivatization strategies are crucial for exploring the structure-activity relationships of thiourea-based compounds.

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

The optimization of synthetic conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the target compound. For isothiocyanate-mediated syntheses, factors such as solvent choice, reaction temperature, and reaction time are key parameters to be optimized. google.comtandfonline.com While specific optimization data for this compound is not extensively detailed in the provided search results, general principles of chemical synthesis apply. The use of high-purity starting materials and the careful control of reaction stoichiometry are fundamental.

Post-synthesis purification techniques are also essential. Crystallization from a suitable solvent is a common method to obtain a pure product. google.com For instance, in the synthesis of related thiourea derivatives, crystallization from acetonitrile or ether has been successfully employed. google.com The choice of crystallization solvent depends on the solubility characteristics of the specific thiourea compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While specific studies applying green chemistry principles directly to the synthesis of this compound are not explicitly detailed, general green chemistry approaches are applicable to thiourea synthesis.

One key principle is the use of safer solvents. nih.gov Exploring the use of water or other environmentally benign solvents instead of traditional organic solvents like benzene or chloroform would be a green approach. google.com Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov The isothiocyanate-amine addition reaction is inherently atom-economical as it is an addition reaction with no byproducts.

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. semanticscholar.org For example, a mechanochemical method for synthesizing phenylthiourea has been developed, which involves the oscillating grinding of aniline, carbon disulfide, and potassium hydroxide (B78521) without the use of an organic solvent. google.com This one-step reaction proceeds at room temperature, is operationally simple, has a short reaction time, and results in a high yield. google.com Such solvent-free approaches could potentially be adapted for the synthesis of this compound.

Catalysis is another cornerstone of green chemistry. nih.gov The use of reusable solid catalysts, such as calcined Mg/Fe hydrotalcite for the synthesis of dihydropyrimidinones/thiones (structurally related to thioureas), offers a greener alternative to stoichiometric reagents. semanticscholar.org These catalysts can be easily recovered and reused, minimizing waste. semanticscholar.org

Structural Elucidation and Advanced Spectroscopic Characterization of 1,1 Diethyl 3 Phenylthiourea

Vibrational Spectroscopic Analysis of 1,1-Diethyl-3-phenylthiourea

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy are valuable tools for characterizing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound presents a series of absorption bands that are characteristic of its structure, which combines a diethylamino group, a phenyl ring, and a thiourea (B124793) core. Experimental data has identified several key peaks that confirm the presence of these moieties. nih.gov The proposed structures of related thiourea derivatives are often confirmed by techniques including FT-IR, NMR, and mass spectrometry. nih.goveurjchem.com

Key vibrational bands observed in the spectrum of this compound are detailed below. The assignments are based on established group frequencies for thiourea and its derivatives. scirp.orgnih.gov

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3259 | N-H Stretching | This band corresponds to the stretching vibration of the N-H bond of the secondary amine in the thiourea group. |

| 2975, 2931 | C-H Stretching (Aliphatic) | These peaks are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the diethyl substituent. |

| 1596 | C=C Stretching (Aromatic) | This absorption is attributed to the C=C stretching vibrations within the phenyl ring. |

| 1525 | N-H Bending & C-N Stretching | This region is complex and involves contributions from the N-H bending vibration coupled with C-N stretching, often referred to as the "Thioamide II" band. |

| 1376, 1350 | C-N Stretching | These bands are associated with the stretching vibrations of the C-N bonds within the thiourea backbone. The thiourea moiety has significant C-N single and double bond character. |

| 1137, 1095 | C-N Stretching & C-H Bending | A composite region involving C-N stretching of the diethylamino group and in-plane C-H bending of the phenyl ring. |

| 761, 698 | C=S Stretching & C-H Out-of-Plane Bending | The lower frequency region contains contributions from the C=S stretching vibration (Thioamide IV band). The strong bands at 761 and 698 cm⁻¹ are also characteristic of out-of-plane C-H bending of the monosubstituted phenyl ring. |

Data sourced from Molecules 2015, 20, 7170-7183 nih.gov

Raman Spectroscopic Studies

Specific Raman spectroscopic data for this compound were not available in the surveyed literature. However, based on the analysis of related thiourea compounds, such as 1,3-diphenylthiourea, certain Raman shifts can be anticipated. chemicalbook.com Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it complementary to FT-IR.

Expected Raman signals would include:

Strong C=S stretching: A prominent peak corresponding to the thiocarbonyl group, which is a strong Raman scatterer.

Aromatic Ring Vibrations: Characteristic signals for the phenyl ring, including the ring breathing mode, would be clearly visible.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would appear in the high-frequency region (2800-3100 cm⁻¹).

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea core would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a clear and interpretable map of the proton environments in this compound. The signals corresponding to the ethyl and phenyl protons are distinctly resolved, and their integration and multiplicities align perfectly with the compound's structure. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Description |

| 7.35–7.24 | Multiplet | 4H | Aromatic H (ortho, meta) | These signals correspond to the protons on the phenyl ring. The complex multiplet arises from the overlapping signals of the ortho and meta protons. |

| 7.20–7.11 | Multiplet | 1H | Aromatic H (para) | This signal is assigned to the para proton of the phenyl ring. |

| 7.02 | Broad Singlet | 1H | N-H | This broad signal corresponds to the amine proton of the thiourea group. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. |

| 3.69 | Quartet (q) | 4H | -N-CH₂-CH₃ | This quartet represents the four methylene protons of the two ethyl groups. The splitting into a quartet is due to coupling (J = 7.1 Hz) with the adjacent methyl protons. |

| 1.25 | Triplet (t) | 6H | -N-CH₂-CH₃ | This triplet corresponds to the six methyl protons of the two ethyl groups. It is split into a triplet by the two neighboring methylene protons (J = 7.1 Hz). |

Solvent: CDCl₃, J (coupling constant) = 7.1 Hz. Data sourced from Molecules 2015, 20, 7170-7183. nih.gov

Carbon-13 (¹³C) NMR Analysis

While experimental ¹³C NMR data for this compound was not explicitly available in the reviewed literature, the expected chemical shifts can be predicted based on the known structure and data from analogous compounds. nih.gov The spectrum is expected to show distinct signals for the thiocarbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the diethyl groups.

| Predicted Chemical Shift (δ) ppm | Carbon Type | Description |

| ~180 | C=S | The thiocarbonyl carbon is expected to be the most downfield signal due to its deshielded environment, similar to other thiourea derivatives. nih.gov |

| ~140-145 | Aromatic C (ipso) | The carbon atom of the phenyl ring directly attached to the nitrogen atom. |

| ~120-130 | Aromatic C (o, m, p) | The remaining five carbons of the phenyl ring are expected to resonate in this typical aromatic region. |

| ~45-50 | -N-CH₂- | The methylene carbons of the ethyl groups, being directly attached to a nitrogen atom, will appear in this region. nih.gov |

| ~12-15 | -CH₃ | The terminal methyl carbons of the ethyl groups are expected to be the most upfield signals in the spectrum, consistent with typical aliphatic carbons. nih.gov |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Although specific 2D NMR spectra for this compound are not detailed in the available literature, their application would be instrumental in confirming the structural assignments made from 1D NMR data. These techniques reveal through-bond correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons that are coupled to each other. A crucial cross-peak would be observed between the methylene quartet at ~3.69 ppm and the methyl triplet at ~1.25 ppm, definitively establishing the presence of the ethyl groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the carbon signals. For instance, the proton quartet at ~3.69 ppm would show a correlation to the methylene carbon signal (~45-50 ppm), and the proton triplet at ~1.25 ppm would correlate to the methyl carbon signal (~12-15 ppm). The aromatic protons would similarly correlate to their respective carbons in the ~120-130 ppm range.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) connectivity and piecing together the molecular skeleton. Key HMBC correlations would be expected between:

The N-H proton (~7.02 ppm) and the ipso-carbon of the phenyl ring, as well as the thiocarbonyl carbon (~180 ppm).

The ortho-protons of the phenyl ring and the thiocarbonyl carbon (~180 ppm).

The methylene protons (~3.69 ppm) and the thiocarbonyl carbon (~180 ppm), confirming the attachment of the diethylamino group to the thiourea core.

The methylene protons (~3.69 ppm) and the methyl carbons (~12-15 ppm), further confirming the ethyl group structure.

Together, these 2D NMR techniques would provide irrefutable evidence for the structure of this compound.

Mass Spectrometric Identification and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a nitrogen atom results in an odd molecular weight for the compound. msu.edu

The fragmentation of this compound is influenced by the localization of the radical cation on the sulfur atom of the thiocarbonyl group, which is energetically favorable due to the presence of non-bonding electrons. msu.edu This initial ionization event triggers a series of fragmentation pathways that give rise to the characteristic peaks in the mass spectrum.

Key fragmentation patterns for thiourea derivatives typically involve cleavages at the C-N bonds and rearrangements. For this compound, the following fragmentation pathways are plausible:

α-Cleavage: Cleavage of the C-C bond alpha to the diethylamino group can lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).

McLafferty-type Rearrangement: While more common in carbonyl compounds, a similar rearrangement can occur, involving the transfer of a hydrogen atom from the ethyl group to the thiocarbonyl sulfur, followed by the elimination of a neutral alkene molecule (ethene).

Cleavage of the Phenyl Group: Fragmentation can occur via the loss of the phenyl group (C₆H₅•) or through rearrangements involving the aromatic ring.

Formation of Isothiocyanate Fragment: Cleavage of the N-C(S) bond can lead to the formation of a phenyl isothiocyanate fragment ion (C₆H₅NCS⁺) or a diethylamino fragment.

The resulting mass spectrum would display a series of peaks corresponding to the m/z values of these fragment ions. The relative abundance of each fragment provides further information about the stability of the ions and the likelihood of specific fragmentation pathways. A detailed analysis of these fragments is crucial for the unambiguous identification and structural confirmation of this compound.

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

| [M]⁺ | 208 | - |

| [M - CH₃]⁺ | 193 | •CH₃ |

| [M - C₂H₅]⁺ | 179 | •C₂H₅ |

| [C₆H₅NHCS]⁺ | 135 | N(C₂H₅)₂ |

| [C₆H₅NH₂]⁺• | 93 | CSN(C₂H₅)₂ |

| [C₆H₅]⁺ | 77 | •NHCSN(C₂H₅)₂ |

| [(C₂H₅)₂N]⁺ | 72 | •CSNHC₆H₅ |

Note: This table represents predicted fragmentation patterns. Actual experimental data may show variations.

Single Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals a specific conformation of the molecule in the solid state. The thiourea core, consisting of the S, C, and two N atoms, is generally planar due to the delocalization of π-electrons. The phenyl group and the two ethyl groups attached to the nitrogen atoms will adopt specific orientations to minimize steric hindrance.

The conformation around the C-N bonds of the thiourea moiety is a key structural feature. In similar N,N,N'-trisubstituted thioureas, the substituents can adopt various conformations. iucr.org For this compound, the phenyl group is likely to be twisted relative to the plane of the thiourea unit, as observed in related structures like 1-methyl-3-phenylthiourea (B1581327) where the dihedral angle is 67.83 (6)°. nih.govresearchgate.net The ethyl groups will also be positioned to reduce steric strain.

The bond lengths within the thiourea core provide insight into the electronic structure. The C=S double bond and the C-N single bonds will have lengths that are intermediate between typical single and double bonds, confirming the resonance delocalization within this functional group. iucr.org For instance, in a related compound, 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, the C=S bond length is 1.658 (3) Å, and the two C-N bonds of the thiourea unit have significantly different lengths of 1.327 (2) Å and 1.431 (2) Å. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Related Thiourea Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6990 (5) |

| b (Å) | 16.7622 (10) |

| c (Å) | 10.6011 (5) |

| β (°) | 118.854 (4) |

| V (ų) | 1509.52 (14) |

| Z | 4 |

Data for 1,3-Diethyl-1,3-diphenylurea, a structurally similar compound. iucr.org

In the case of this compound, the N-H group of the phenyl-substituted nitrogen can act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains. For example, in the crystal structure of 1-methyl-3-phenylthiourea, molecules form centrosymmetric dimers through N-H···S hydrogen bonds. nih.govresearchgate.net These dimers are then further linked into layers by other hydrogen bonds. nih.govresearchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C-H···S and C-H···π interactions can also contribute to the stability of the crystal structure. The phenyl rings may participate in π-π stacking interactions, further influencing the packing arrangement. The ethyl groups, while primarily involved in van der Waals interactions, can also participate in weak C-H···S or C-H···O (if applicable) contacts. The interplay of these various intermolecular forces results in a unique and stable three-dimensional supramolecular architecture for this compound in the solid state. The study of these interactions is facilitated by tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of intermolecular contacts. akademisains.gov.my

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound will correspond to the excitation of electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the chromophores present in the molecule. The main chromophores are the phenyl group and the thiocarbonyl group (C=S).

π → π Transitions:* These transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of electrons in the π-bonding orbitals of the phenyl ring and the C=S double bond. The phenyl ring itself usually exhibits multiple absorption bands in the UV region.

n → π Transitions:* These are transitions of lower intensity and involve the excitation of non-bonding electrons (from the sulfur and nitrogen atoms) into the π* anti-bonding orbital of the thiocarbonyl group. These transitions occur at longer wavelengths compared to the π → π* transitions.

For phenylthiourea (B91264), the maximum absorption in alcohol is observed at 245 nm (shoulder) and 266 nm. nih.gov The presence of the diethyl groups on one of the nitrogen atoms in this compound may cause a slight shift in the position and intensity of these absorption bands due to their electronic effects (hyperconjugation and inductive effects) and potential steric influences on the planarity of the molecule. The solvent used for the analysis can also influence the spectrum by stabilizing the ground or excited states to different extents. A detailed analysis of the UV-Vis spectrum can provide valuable insights into the electronic structure and conjugation within the this compound molecule. upi.edu

Theoretical and Computational Chemistry Studies of 1,1 Diethyl 3 Phenylthiourea

Quantum Chemical Calculations on 1,1-Diethyl-3-phenylthiourea

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, stability, and electronic nature. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of thiourea (B124793) derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to optimize the ground-state geometry of the molecule and to determine key electronic parameters. rsc.orgtandfonline.com

A central aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. rsc.orgijarset.com A small energy gap suggests that a molecule is more reactive and polarizable. rsc.orgijarset.com For thiourea derivatives, DFT calculations have been used to compute these values, identifying the reactivity profile of the compounds. rsc.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. bhu.ac.in For thiourea-based compounds, MEP analysis often shows high negative charge densities localized on the sulfur and oxygen (if present) atoms, indicating these are likely sites for interaction with electrophiles or metal cations. bhu.ac.inuchile.clresearchgate.net

Table 1: Representative DFT-Calculated Parameters for Thiourea Derivatives Note: This table presents typical parameters calculated for thiourea derivatives as found in the literature to illustrate the outputs of DFT studies. Specific values for this compound may vary.

| Parameter | Description | Typical Finding for a Thiourea Derivative | Source |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity. | A small energy gap suggests the compound is reactive. | rsc.org |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | Lower values indicate a better electron donor. | ijarset.com |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Higher values indicate a better electron acceptor. | ijarset.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A lower value corresponds to higher reactivity. | ijarset.com |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Values are calculated to understand intermolecular interactions. | bhu.ac.in |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. aps.org The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.net

For thiourea derivatives, ab initio methods like HF are sometimes used alongside DFT to simulate molecular structures and predict properties. researchgate.net While generally more computationally demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, they provide a fundamental baseline for theoretical analysis. researchgate.netaps.org These methods have been used to calculate molecular geometries and vibrational frequencies for thiourea compounds, with the results often being compared against those from DFT and experimental data to assess the accuracy of different theoretical levels. researchgate.net

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). rsc.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

In a study investigating the antiplatelet activity of N,N'-disubstituted thioureas, this compound (referred to as compound 3d ) was identified as a potent inhibitor of the arachidonic acid pathway. nih.gov Molecular docking simulations were performed to understand its interaction with the cyclooxygenase-1 (COX-1) enzyme, a key target in this pathway. The results suggested that the compound effectively blocks the active site of COX-1 through a combination of hydrophobic and electrostatic interactions with key amino acid residues. nih.gov

Docking studies on other, structurally related thiourea derivatives have shown interactions with various other biological targets, including:

Urease : Thioureas have been docked into the active site of urease, with binding facilitated by hydrogen bonds and interactions with nickel ions in the active site. rsc.org

Enoyl-ACP Reductase : Thiazolidinone molecules derived from thiourea have shown strong binding affinity towards bacterial Enoyl-ACP reductase, a target for antimicrobial agents. scispace.com

SARS-CoV-2 Main Protease (Mpro) : Bis-thiourea derivatives have been evaluated as potential inhibitors of the main protease of the SARS-CoV-2 virus. nih.gov

Table 2: Molecular Docking Results for this compound with Ovine COX-1

| Parameter | Value/Description | Source |

| Target Protein | Cyclooxygenase-1 (COX-1) | nih.gov |

| PDB ID | 2OYE | nih.gov |

| Binding Energy Score | -9.0 kcal/mol | nih.gov |

| Intermolecular Interactions | Van der Waals forces | nih.gov |

| Interacting Residues | The compound interacts with residues in the hydrophobic channel of the COX-1 active site. | nih.gov |

Molecular Dynamics Simulations of this compound in Various Environments

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of atoms and molecules over time. nih.govjppres.com MD simulations are used to assess the stability of the binding pose predicted by docking and to calculate binding free energies more accurately.

Although specific MD simulation studies focusing solely on this compound were not prominently found, the methodology is standard for evaluating thiourea-protein complexes. nih.govjppres.com In a typical MD study, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the trajectories of atoms over a set period (nanoseconds to microseconds). nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD) : This is calculated for the ligand and protein backbone to assess the stability of the complex. A stable RMSD value over time suggests the ligand remains securely in the binding pocket. jppres.com

Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis : This tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which is crucial for binding stability.

For example, MD simulations of other inhibitors with their target proteins have been used to confirm that a ligand-protein complex remains stable throughout the simulation, supporting the docking predictions. nih.govjppres.com

Structure-Property Relationship Predictions through Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as biological activity. researchgate.net

For thiourea derivatives, structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern their biological effects. A study on N,N'-disubstituted thioureas found that this compound was the most potent antiplatelet agent in the series. nih.gov This highlights the importance of the diethyl substitution on one nitrogen and the unsubstituted phenyl ring on the other for this particular activity. The study demonstrated that altering these substituents significantly impacted the inhibitory potency against platelet aggregation. nih.gov

In more complex QSAR studies, a large set of thiourea derivatives is analyzed to build a predictive model. researchgate.net Molecular descriptors (quantifiable features of a molecule, such as size, shape, and electronic properties) are calculated for each compound and correlated with their measured biological activity (e.g., IC50 values). Statistical methods like Genetic Algorithm-Partial Least Squares (GA-PLS) are used to build a robust model that can predict the activity of new, untested compounds based on their structure alone. researchgate.net Such models provide valuable insights for designing new lead compounds with enhanced potency. researchgate.net

Table 3: Structure-Activity Relationship Highlights for Thiourea Derivatives

| Compound/Series | Structural Feature | Observed Property/Activity | Source |

| This compound | N,N-diethyl and N'-phenyl substitution | Most potent antiplatelet activity in its tested series (IC50 = 29.1 μM). | nih.gov |

| N,N'-disubstituted thioureas | Substitution on the phenyl ring | Modifications to the phenyl ring (e.g., adding methoxy (B1213986) or nitro groups) altered the antiplatelet potency. | nih.gov |

| Carbonyl thiourea derivatives | Various substituents | QSAR models successfully correlated molecular descriptors with anti-amoebic activity, allowing for activity prediction of new derivatives. | researchgate.net |

Coordination Chemistry and Metal Complexation of 1,1 Diethyl 3 Phenylthiourea

Synthesis of Metal Complexes Utilizing 1,1-Diethyl-3-phenylthiourea as a Ligand

The synthesis of metal complexes with this compound and its analogues is typically achieved through direct reaction of the ligand with a metal salt in a suitable organic solvent. semanticscholar.orgresearchgate.net A common method involves the dropwise addition of a metal acetate (B1210297) or metal chloride solution in an alcohol, like methanol, to a solution of the thiourea (B124793) ligand in a solvent such as dichloromethane. semanticscholar.org The stoichiometry of the reactants, typically a 1:2 metal-to-ligand molar ratio, can be adjusted to isolate complexes with different compositions. semanticscholar.org

For instance, studies on the closely related ligand 1,1-diethyl-3-(4-fluorobenzoyl)-thiourea (HL) have demonstrated the formation of distinct products depending on the metal ion. Reaction with nickel(II) chloride yields a neutral complex with the formula [NiL₂], where the ligand is deprotonated. researchgate.net In contrast, reaction with copper(II) chloride results in a complex with the formula [Cu(HL)₃Cl], where the copper is reduced to Cu(I) and the ligand coordinates in its neutral, protonated form. researchgate.net

The synthesis can be summarized as follows:

For Nickel(II) complexes: NiCl₂·6H₂O + 2 HL → [NiL₂] + 2 HCl + 6H₂O researchgate.net

For Copper(I) complexes: CuCl₂·2H₂O + 3 HL → [Cu(HL)₃Cl] (involves in-situ reduction of Cu(II)) researchgate.net

Similarly, cobalt(III) complexes of related benzoyl-diethylthiourea ligands have been synthesized, indicating that the ligand can stabilize higher oxidation states of the metal center. conicet.gov.ar The resulting solid complexes are often stable in air and can be purified by recrystallization from appropriate solvent mixtures, such as ethanol (B145695) and dichloromethane. semanticscholar.org

Spectroscopic Characterization of this compound Metal Complexes

Spectroscopic techniques are crucial for elucidating the coordination mode of the this compound ligand to the metal center. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: Upon complexation, significant shifts in the characteristic vibrational frequencies of the ligand are observed.

ν(N-H) band: In complexes where the ligand coordinates as a neutral molecule, the N-H stretching vibration may show a shift. However, in cases where the ligand is deprotonated at the N-H group to act as an anionic chelator, this band, typically found above 3200 cm⁻¹, disappears completely. conicet.gov.ar

ν(C=O) and ν(C=S) bands: When the ligand coordinates in a bidentate fashion through the carbonyl oxygen and thiocarbonyl sulfur atoms (O,S-chelation), the ν(C=O) stretching frequency decreases significantly, while the ν(C=S) band also shifts to a lower frequency. conicet.gov.areurjchem.com This indicates the weakening of these double bonds due to electron donation to the metal ion and subsequent electron delocalization within the chelate ring. conicet.gov.ar In ferrocene-based thiourea complexes, the C=S band appears around 740 cm⁻¹. nih.gov

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides further evidence of complex formation.

¹H NMR: The resonance signal for the N-H proton is a key indicator. Upon coordination, this signal can become less intense and shift downfield, which is attributed to an increase in the π-electron density in the C-N bond. nih.gov

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is particularly sensitive to coordination. In metal complexes, the δ(C=S) resonance typically shifts upfield compared to the free ligand. nih.gov This upfield shift is attributed to the shielding of the carbon atom as the C=S bond strength decreases upon coordination to the metal. nih.gov

| Spectroscopic Data of a Representative Thiourea Ligand and its Metal Complexes | |

| Technique | Observation upon Complexation |

| IR Spectroscopy | Disappearance of the ν(N-H) band (upon deprotonation). conicet.gov.ar |

| Shift to lower frequency for ν(C=O) and ν(C=S) bands in O,S-chelated complexes. conicet.gov.ar | |

| ¹H NMR Spectroscopy | Downfield shift of the N-H proton signal. nih.gov |

| ¹³C NMR Spectroscopy | Upfield shift of the C=S carbon signal. nih.gov |

Structural Analysis of this compound Metal Complexes (e.g., X-ray Diffraction)

Nickel(II) Complexes: The complex [NiL₂], formed with 1,1-diethyl-3-(4-fluorobenzoyl)-thiourea, features a nickel(II) center with a square-planar coordination geometry. researchgate.net In this structure, two deprotonated ligands act as bidentate O,S-donors, each forming a chelate ring with the metal ion. researchgate.net The C=O and C=S groups of the ligand adopt a cis conformation relative to each other to facilitate this chelation. conicet.gov.ar

Copper(I) Complexes: The complex [Cu(HL)₃Cl], synthesized from the same fluorinated analogue, shows a tetrahedral geometry around the copper(I) center. researchgate.net Here, three neutral ligand molecules coordinate to the copper ion in a unidentate fashion through their sulfur atoms only. The fourth coordination site is occupied by a chloride ion. researchgate.net

Cobalt(III) Complexes: Cobalt complexes with related ligands, such as 1-(benzoyl)-3,3-diethylthiourea, have been shown to feature Co(III) in a slightly distorted square-planar environment, consistent with bidentate O,S-coordination by two deprotonated ligands. conicet.gov.ar

These examples highlight the ligand's ability to adopt different coordination modes, which directly influences the resulting structure of the metal complex.

| Structural Parameters of Representative Thiourea Metal Complexes | ||

| Complex | Metal Ion Geometry | Ligand Coordination Mode |

| [Ni(1,1-diethyl-3-(4-fluorobenzoyl)thioureato)₂] | Square-planar researchgate.net | Bidentate (O,S), anionic researchgate.net |

| [Cu(1,1-diethyl-3-(4-fluorobenzoyl)thiourea)₃Cl] | Tetrahedral researchgate.net | Monodentate (S), neutral researchgate.net |

| [Co(1-(benzoyl)-3,3-diethylthioureato)₂]⁺ | Square-planar conicet.gov.ar | Bidentate (O,S), anionic conicet.gov.ar |

Investigation of Electronic and Geometric Structure of this compound Metal Complexes

The electronic and geometric structures of these complexes are intrinsically linked to the coordination mode of the thiourea ligand.

Geometric Structure: The geometry of the complex is primarily determined by the coordination number and the electronic configuration of the metal ion. As established by X-ray diffraction, common geometries include:

Square-planar: This geometry is frequently observed for d⁸ metal ions like Ni(II) and Co(III) when chelated by two bidentate thiourea ligands. conicet.gov.arresearchgate.net This arrangement is favored by the formation of stable five- or six-membered chelate rings.

Tetrahedral: This geometry is typical for d¹⁰ metal ions like Cu(I) and Zn(II) with a coordination number of four. researchgate.netscispace.com In the case of [Cu(HL)₃Cl], the tetrahedral environment is achieved through coordination with four monodentate ligands (three thioureas and one chloride). researchgate.net

Electronic Structure: The electronic structure is dictated by how the ligand binds.

Neutral Monodentate Ligand: When this compound coordinates as a neutral molecule, it typically does so through the soft sulfur atom of the thiocarbonyl group, acting as a simple Lewis base. This is observed in the tetrahedral Cu(I) complex [Cu(HL)₃Cl]. researchgate.net

Anionic Bidentate Ligand: Upon deprotonation of the amide N-H proton, the ligand becomes anionic and can act as a bidentate (O,S) chelator. conicet.gov.ar The negative charge becomes delocalized over the O-C-N-C-S backbone, which enhances the donor strength of both the oxygen and sulfur atoms and leads to the formation of stable square-planar complexes with metals like Ni(II) and Co(III). conicet.gov.arresearchgate.net

The steric bulk of the diethyl groups on the nitrogen atom can also influence the coordination geometry and the stability of the resulting complexes. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from 1-(acyl/aroyl)-3-(substituted) thioureas have shown significant potential as catalysts in various organic transformations, particularly oxidation reactions. conicet.gov.ar

Alcohol Oxidation: Ruthenium(II), Ruthenium(III), and Cobalt(III) complexes containing N,N-disubstituted-N'-benzoylthiourea ligands have been employed as effective catalysts for the oxidation of a wide range of alcohols (primary, secondary, cyclic, and benzylic) to their corresponding aldehydes and ketones. conicet.gov.ar These reactions are typically carried out using oxidants like N-methylmorpholine-N-oxide or tert-butyl hydroperoxide. conicet.gov.ar

Oxidation of 1-Phenylethanol: Copper(I) complexes derived from related acylthiourea ligands have been successfully used as catalysts for the oxidation of 1-phenylethanol. researchgate.net

The catalytic activity is believed to stem from the metal center's ability to cycle through different oxidation states, facilitated by the electronic properties of the thiourea ligand. The mechanism often involves the coordination of the substrate to the metal center, where the thiourea ligand helps to activate the substrate for the subsequent transformation. mpg.de The versatility in coordination modes and the ability to stabilize different metal oxidation states make these complexes promising candidates for further development in catalysis. researchgate.net

Biological Activities and Mechanistic Insights of 1,1 Diethyl 3 Phenylthiourea Pre Clinical Focus

Antimicrobial Potential of 1,1-Diethyl-3-phenylthiourea and its Analogues

Thiourea (B124793) derivatives, a class of organosulfur compounds, have garnered significant attention for their wide-ranging medicinal applications, including their potential as antimicrobial agents. researchgate.netjocpr.com The structural diversity of thioureas allows for the synthesis of numerous analogues with varied biological activities. jocpr.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (In vitro studies)

Research has demonstrated that various substituted phenylthioureas exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net Studies have shown that these compounds can sometimes display activity comparable to, or even greater than, standard antibiotic drugs. jocpr.com The presence and nature of substituents on the phenyl ring play a crucial role in determining the antibacterial efficacy. jocpr.com

For instance, certain 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netjfrm.ruoxazine derivatives, which can be considered analogues of this compound, have shown significant in vitro antibacterial activity. researchgate.net Specifically, compounds within this series have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. researchgate.net

Table 1: In vitro Antibacterial Activity of Selected Thiourea Analogues

| Compound/Analogue | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Substituted phenylthioureas | Active | Active | jocpr.com |

| 1,3-disubstituted-1H-naphtho[1,2-e] researchgate.netjfrm.ruoxazines | Significant Activity | Significant Activity | researchgate.net |

Antifungal Activity against Fungal Pathogens (In vitro studies)

The antifungal potential of thiourea derivatives has been a subject of extensive research. nih.govmdpi.com In vitro studies have revealed that certain phenylenedithiourea derivatives possess strong antifungal activities, in some cases comparable to established antifungal agents like ketoconazole. nih.gov The synthesis and evaluation of various thiourea derivatives have consistently shown their promise as antifungal compounds. nih.govmdpi.com

For example, a series of novel nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety exhibited significant antifungal activity against a range of fungal pathogens, including Physalospora piricola, Cercospora arachidicola, and Alternaria solani. mdpi.com Similarly, thiourea derivatives containing 1,2,4-triazole (B32235) moieties have been synthesized and evaluated for their antifungal properties against various plant pathogens. mdpi.com

Table 2: In vitro Antifungal Activity of Selected Thiourea Analogues

| Compound/Analogue | Fungal Pathogen(s) | Activity Level | Reference |

|---|---|---|---|

| Phenylenedithiourea derivatives | Various | Strong, comparable to Ketoconazole | nih.gov |

| Nopol-derived 1,3,4-thiadiazole-thioureas | P. piricola, C. arachidicola, A. solani | Significant | mdpi.com |

| Thioureas with 1,2,4-triazole moieties | Plant pathogens | Active | mdpi.com |

Antiviral Investigations (In vitro studies)

The antiviral properties of thiourea derivatives are an emerging area of interest. researchgate.net Research has explored the potential of these compounds against a variety of DNA and RNA viruses. scholarsresearchlibrary.com For instance, some novel 2-[(substitutedphenyl/heteroaryl)imino]-3-phenyl-1,3-thiazolidin-4-ones, derived from thioureas, have been identified as promising antiviral agents against viruses such as the vesicular stomatitis virus (VSV). scholarsresearchlibrary.com

Furthermore, certain thiourea derivatives have been investigated for their activity against the Tobacco Mosaic Virus (TMV), with some compounds showing higher in vitro and in vivo antiviral activity than the commercial virucide Ribavirin. researchgate.net This suggests that the thiourea scaffold is a viable starting point for the development of new antiviral drugs. researchgate.net

Antioxidant Properties and Mechanisms of this compound

Thiourea and its derivatives are recognized for their antioxidant capabilities. researchgate.net This activity is crucial as oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous diseases. nih.govfrontiersin.org

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

The antioxidant potential of thiourea derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnhri.org.twe3s-conferences.org These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. nih.govmdpi.com

Studies on various synthesized thiourea compounds have demonstrated their capacity to scavenge both DPPH and ABTS radicals. researchgate.net The scavenging activity is often influenced by the specific chemical structure of the derivative. researchgate.net For example, in a study of synthetic symmetrical and unsymmetrical thioureas, some compounds showed high scavenging activity against both DPPH and ABTS radicals, while others were less potent. researchgate.net

Table 3: In vitro Antioxidant Activity of Thiourea Analogues

| Assay | Compound/Analogue | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Synthetic thioureas | Varied, some with high activity | researchgate.net |

| ABTS Radical Cation Scavenging | Synthetic thioureas | Varied, some with high activity | researchgate.net |

Cellular Mechanisms of Antioxidant Action (e.g., ROS scavenging)

The antioxidant action of compounds like this compound at the cellular level often involves the scavenging of reactive oxygen species (ROS). researchgate.netnih.gov ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of normal cellular metabolism and can cause significant damage to cells if not controlled. nih.govresearchgate.netresearchgate.net

Antioxidant compounds can neutralize these harmful species, thereby mitigating oxidative stress. nih.govfrontiersin.org The mechanisms of ROS scavenging can be direct, through donation of electrons or hydrogen atoms, or indirect, by influencing endogenous antioxidant defense systems. nih.govnih.gov The ability of thiourea derivatives to act as antioxidants is a key aspect of their therapeutic potential, as it may contribute to their protective effects in various disease models. researchgate.net

Enzyme Inhibition Studies of this compound

Thiourea derivatives, including the structural class of this compound, have been a subject of significant research for their potential as enzyme inhibitors. These studies are crucial in understanding the therapeutic potential of these compounds across various diseases.

Inhibition of Specific Enzyme Targets (e.g., α-Glucosidase, Alkaline Phosphatase)

Derivatives of thiourea have demonstrated notable inhibitory activity against several key enzymes. A primary target in anti-diabetic research is α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. The inhibition of this enzyme can help manage postprandial hyperglycemia. openbiochemistryjournal.com Studies on various thiourea scaffolds have shown moderate to good inhibition profiles against α-glucosidase and α-amylase, with their effectiveness often compared to the standard drug, acarbose. researchgate.net For instance, certain synthesized thiourea compounds have shown potent inhibition against α-glucosidase, with one derivative recording an IC50 value of 75 µg/mL. researchgate.net Another study identified a different thiourea derivative as the most potent inhibitor of α-amylase with an IC50 value of 62 µg/mL. researchgate.net

Beyond carbohydrate-metabolizing enzymes, thiourea derivatives have also been evaluated against cholinesterases, which are significant in the context of neurodegenerative diseases. One compound was found to potently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 63 µg/mL and 80 µg/mL, respectively. researchgate.net Another related compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, also showed excellent selective inhibition of both AChE and BChE. mdpi.com

Table 1: Enzyme Inhibitory Activities of Selected Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Thiourea Derivative | α-Glucosidase | 75 µg/mL | researchgate.net |

| Thiourea Derivative | α-Amylase | 62 µg/mL | researchgate.net |

| Thiourea Derivative | Acetylcholinesterase | 63 µg/mL | researchgate.net |

| Thiourea Derivative | Butyrylcholinesterase | 80 µg/mL | researchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | 50 µg/mL | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | 60 µg/mL | mdpi.com |

Mechanistic Aspects of Enzyme-1,1-Diethyl-3-phenylthiourea Interactions

Understanding the mechanism of inhibition is vital for drug design and optimization. Phenylthiourea (B91264) (PTU), a closely related compound, is a well-known inhibitor of phenoloxidase, a key enzyme in melanization. nih.gov Studies have determined that for the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase, PTU acts as a competitive inhibitor with an estimated inhibition constant of 0.21 ± 0.09 µM. nih.gov This competitive inhibition implies that PTU vies with the substrate for the active site of the enzyme.

However, the mechanism can vary depending on the target enzyme. In studies involving the PvdP tyrosinase from Pseudomonas aeruginosa, which is crucial for siderophore synthesis, phenylthiourea was identified as a non-competitive inhibitor. rug.nlrug.nl Crystal structure analysis revealed that phenylthiourea binds to an allosteric site, a location distinct from the enzyme's active site. rug.nlrug.nl This binding to the allosteric site induces a conformational change that interferes with the enzyme's activity, showcasing a novel mechanism of inhibition that could be exploited for developing selective inhibitors. rug.nl

Cytotoxicity and Antiproliferative Effects of this compound (In vitro cell line studies)

The potential of thiourea derivatives as anticancer agents has been extensively investigated through in vitro studies on various cancer cell lines.

In Vitro Evaluation of Antiproliferative Activity against Various Cancer Cell Lines

A series of 1,3-disubstituted thiourea derivatives have demonstrated significant cytotoxic and antiproliferative properties against a panel of human cancer cell lines. nih.gov In particular, certain analogs have shown high cytotoxicity against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov

For instance, derivatives with dihalogenophenyl and trifluoromethylphenyl substituents have displayed potent activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov Notably, some of these compounds were found to be 20–30% more effective and several-fold more selective against erythroleukemic K-562 cells than the conventional chemotherapy drug, cisplatin. nih.gov The treatment with these thioureas led to a considerable reduction in the number of live cancerous cells, with the most significant effect observed in colon cancer lines SW480 and SW620, where cell numbers were reduced by up to 93%. nih.gov This indicates not just a cytostatic (growth-inhibiting) effect but also a cytotoxic (cell-killing) influence. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Cell Line | Compound Type | IC50 (µM) | % Reduction in Cell Amount | Reference |

|---|---|---|---|---|

| Colon (SW480) | 3,4-dichloro-phenylthiourea | ≤ 10 | up to 93% | nih.gov |

| Colon (SW620) | 3,4-dichloro-phenylthiourea | 1.5 - 8.9 | up to 93% | nih.gov |

| Prostate (PC3) | Dihalogenophenylthiourea | ≤ 10 | Not Specified | nih.gov |

| Leukemia (K-562) | Dihalogenophenylthiourea | 1.5 - 8.9 | Not Specified | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation at the Cellular Level

The antiproliferative activity of thiourea derivatives is often mediated through the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govhaematologica.org The balance between cell cycle progression and apoptosis is critical in determining a cell's response to therapeutic agents. researchgate.net

Studies have shown that the most effective cytotoxic thiourea derivatives are strong inducers of apoptosis. nih.gov For example, a compound featuring a 3,4-dichloro-phenyl substituent was found to induce late-stage apoptosis in 95–99% of colon cancer cells (SW480 and SW620) and 73% of K-562 leukemia cells. nih.gov The induction of apoptosis is a complex process that can involve multiple signaling pathways, including the activation of caspases, which are proteases that execute the apoptotic program. nih.gov Additionally, these compounds can modulate the cell cycle. For example, some therapeutic agents can cause cell cycle arrest in specific phases, such as G1 or S phase, preventing cancer cells from proliferating and making them more susceptible to apoptosis. nih.govsmujo.id

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.org For thiourea derivatives, SAR analyses have been crucial in identifying the key structural features required for their enzyme inhibitory and antiproliferative effects. nih.govnih.gov

The biological activity of 1,3-disubstituted thioureas is highly dependent on the nature of the substituents on both the phenyl ring and the nitrogen atoms. nih.govconicet.gov.ar Research has consistently shown that the presence of electron-withdrawing groups on the terminal phenyl rings enhances antiproliferative properties. nih.gov For example, derivatives with halogen substituents (like chlorine) or a trifluoromethyl (CF3) group exhibit some of the highest cytotoxic activities. nih.gov

Elucidation of Key Structural Features Contributing to Biological Activity

The thiourea functional group itself, with its sulfur and nitrogen atoms, possesses the capacity for complex coordination and hydrogen bonding, which are fundamental to its interaction with biological targets. nih.gov The presence of a phenyl ring and N,N-diethyl groups on this compound introduces specific characteristics that modulate its activity.

In a study evaluating a series of N,N'-disubstituted thioureas for antiplatelet activity, N,N-Diethyl-N'-phenylthiourea (referred to as compound 3d) emerged as the most potent inhibitor of platelet aggregation induced by arachidonic acid, with an IC50 value of 29.1 µM. nih.govresearchgate.net This highlights the significance of the specific combination of a phenyl group and an N,N-diethyl group for this particular biological effect. nih.govresearchgate.net

Structure-activity relationship (SAR) studies reveal several key insights:

The N,N-Diethyl Group: The substitution of a hydrogen-bond donor group with an N,N-diethyl group, which acts as a hydrogen-bond acceptor, was found to be crucial for the high antiplatelet activity observed in N,N-Diethyl-N'-phenylthiourea. nih.govresearchgate.net This suggests that the electronic nature of the substituents on the thiourea core is a major factor. The N,N-diethyl moiety contributes to a favorable electronic profile for interaction with molecular targets like cyclooxygenases. nih.gov

The Phenyl Group: The phenyl ring contributes to the lipophilicity of the molecule. Lipophilicity is a critical parameter for the biological activity of thiourea derivatives, as it can influence membrane permeability and access to intracellular targets. nih.govanalis.com.my Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact activity. For instance, in other series of phenylthiourea derivatives, the presence of electron-withdrawing groups like halogens on the phenyl ring has been shown to enhance cytotoxic activity in cancer cell lines. analis.com.mynih.gov

Combination of Hydrophobic and Hydrogen-Bond Acceptor Groups: The combination of a hydrophobic group (the phenyl ring) with a hydrogen-bond acceptor group (the N,N-diethyl group) in this compound appears to be a successful design strategy for achieving antiplatelet effects. nih.govresearchgate.net This design can mimic certain features of endogenous molecules, such as arachidonic acid, allowing for effective interaction with their target enzymes. nih.gov

The following table summarizes the antiplatelet activity of N,N-Diethyl-3-phenylthiourea and related analogues, illustrating the importance of the N,N-diethyl substitution.

| Compound | R' | R'' | R''' | IC50 (µM) on Platelet Aggregation |

| 3d | Phenyl | Ethyl | Ethyl | 29.1 ± 2.0 |

| 3i | Benzyl | Ethyl | Ethyl | 86.2 ± 0.3 |

| 3m | Phenethyl | Ethyl | Ethyl | 34.5 ± 0.9 |

| 3a | Phenyl | Methyl | H | > 100 |

| 3b | Phenyl | H | H | > 100 |

| Data sourced from a study on antithrombotic thiourea compounds. nih.gov |

Rational Design and Synthesis of Biologically Active this compound Analogues

The rational design of analogues of this compound is guided by the structure-activity relationship insights discussed previously. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

A common and straightforward method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with an amine. nih.gov For analogues of this compound, this would typically involve reacting phenyl isothiocyanate with diethylamine (B46881), or reacting a substituted phenyl isothiocyanate with diethylamine to explore modifications on the phenyl ring.

Key strategies for the rational design of analogues include:

Modification of the Phenyl Ring: Introducing various substituents at different positions (ortho, meta, para) on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. For example, the introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), methyl) can be explored. analis.com.mynih.gov Studies on other phenylthiourea series have shown that such modifications can have a profound impact on biological activity, including antitubercular and anticancer effects. nih.govtandfonline.com

Alteration of the N,N-Dialkyl Substituents: The N,N-diethyl groups can be replaced with other alkyl groups of varying chain length and bulkiness (e.g., dimethyl, di-n-propyl, diisopropyl) to fine-tune the lipophilicity and steric profile of the molecule. This can affect how the compound fits into the binding pocket of a target protein.

Introduction of Heterocyclic Rings: Replacing the phenyl ring with various heterocyclic systems is another common strategy in drug design to introduce new interaction points, alter solubility, and modify metabolic stability. biointerfaceresearch.com

Scaffold Hopping and Bioisosteric Replacement: More advanced design strategies could involve replacing the thiourea core with other bioisosteric groups to potentially improve drug-like properties while maintaining the key binding interactions.

The synthesis of these analogues generally follows established chemical principles. The reaction between an isothiocyanate and an amine is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or tert-butanol. nih.gov The resulting thiourea derivatives can then be purified and subjected to biological evaluation to determine the impact of the structural modifications.

The following table outlines a general synthetic approach and potential modifications for creating analogues of this compound.

| Reactant 1 (Isothiocyanate) | Reactant 2 (Amine) | Resulting Analogue Type | Potential Biological Focus |

| Phenyl isothiocyanate | Diethylamine | This compound | Antiplatelet |

| 4-Chlorophenyl isothiocyanate | Diethylamine | Phenyl-substituted analogue | Anticancer, Antimicrobial |

| 4-Methoxyphenyl isothiocyanate | Diethylamine | Phenyl-substituted analogue | Antiviral, Anticancer |

| Phenyl isothiocyanate | Dipropylamine | N,N-dialkyl analogue | Modulated Lipophilicity/Activity |

| Phenyl isothiocyanate | Morpholine | Heterocyclic amine analogue | Altered Solubility/Pharmacokinetics |

This systematic approach to rational design and synthesis allows for the exploration of the chemical space around the this compound scaffold to identify new compounds with improved therapeutic potential.

Advanced Applications of 1,1 Diethyl 3 Phenylthiourea Beyond Traditional Biology

1,1-Diethyl-3-phenylthiourea as a Precursor in Material Synthesis and Polymer Science

This compound and its analogues have emerged as valuable single-source precursors for the synthesis of advanced inorganic materials, particularly metal sulfide (B99878) nanoparticles. In this role, the thiourea (B124793) derivative first forms a complex with a metal salt; this complex is then decomposed under controlled conditions, often via thermolysis, to yield the desired nanomaterial. The organic ligands, including the thiourea derivative, control the growth and stabilization of the nanoparticles, influencing their size, shape, and crystallinity.

Research has demonstrated the use of metal complexes of N,N-diethylthiourea derivatives as single-source precursors for semiconducting nanoparticles. researchgate.netnih.gov For instance, cadmium(II) complexes of diethylthiourea have been thermally decomposed to produce cadmium sulfide (CdS) nanoparticles. nih.gov The thermolysis of the precursor, [Cd(detu)₂(OOCCH₃)₂]·H₂O, in a high-boiling point solvent like hexadecylamine (B48584) (HDA) yields HDA-capped CdS nanoparticles that exhibit quantum confinement effects, as evidenced by a blue shift in their absorption spectra. nih.gov Similarly, nickel(II) and copper(I) complexes of acyl-substituted diethylthioureas serve as precursors for nickel sulfide (NiS) and copper sulfide (CuS) nanocrystals, respectively. researchgate.net The decomposition of these complexes in oleylamine (B85491) at high temperatures produces the corresponding metal sulfide nanocrystals. researchgate.net

Beyond nanoparticles, these thiourea derivatives are used to modify polymers. The introduction of copper(II) and nickel(II) complexes of thiourea derivatives into epoxy polymer matrices has been shown to enhance the material's properties. conicet.gov.ar The resulting metal-containing epoxy polymers exhibit good thermal stability and improved mechanical properties, such as tensile strength. researchgate.netconicet.gov.ar The thiourea complex acts as a curing agent and incorporates metal ions directly into the polymer structure.

Table 1: this compound Derivatives in Material Synthesis

| Precursor Complex | Resulting Material | Synthesis Method | Key Findings |

|---|---|---|---|

| Cadmium(II) diethylthiourea acetate (B1210297) [Cd(detu)₂(CH₃COO)₂]·H₂O | HDA-capped Cadmium Sulfide (CdS) nanoparticles | Thermolysis in hexadecylamine (HDA) at 150°C | Produced nanoparticles showing quantum confinement; precursor decomposed in two stages. nih.gov |

| Nickel(II) bis[1,1-diethyl-3-(4-fluorobenzoyl)thiourea] [NiL₂] | Nickel Sulfide (NiS) nanocrystals | Thermolysis in oleylamine at 230°C | Formed irregular-shaped NiS nanocrystals ranging from 20-170 nm. researchgate.net |

| Copper(I) tris[1,1-diethyl-3-(4-fluorobenzoyl)thiourea] chloride [Cu(HL)₃Cl] | Copper Sulfide (CuS) nanoparticles | Thermolysis | The complex served as a single-source precursor for copper sulfide nanoparticles. researchgate.net |

| Cu(II) and Ni(II) thiourea complexes | Metal-containing epoxy polymers | Addition into polymer matrix | Introduction of metal ions improved thermal stability and tensile strength of the polymers. researchgate.netconicet.gov.ar |

Role of this compound in Organic Catalysis and Organocatalysis

The structural features of this compound make it and its derivatives suitable for applications in catalysis, both as ligands for metal-based catalysts and as organocatalysts themselves.

In metal-based catalysis, thiourea derivatives function as effective ligands that can stabilize metal centers and facilitate catalytic cycles. researchgate.net Their ability to coordinate in various modes allows for the fine-tuning of the electronic and steric environment of the metal catalyst. researchgate.net For example, copper(I) complexes containing 1-benzyl-3,3-diethyl thiourea have been shown to be active catalysts for the oxidation of primary and secondary alcohols in the presence of hydrogen peroxide. conicet.gov.ar Similarly, cobalt(III) complexes with N-[di(alkyl/aryl)carbamothioyl]benzamide ligands have been used to catalyze the oxidation of various alcohols with tert-butyl hydroperoxide. conicet.gov.ar

In the realm of organocatalysis, thioureas are recognized as a powerful class of catalysts that operate through hydrogen bonding. acs.orgrsc.org The two N-H protons of a thiourea can form strong hydrogen bonds with substrates containing Lewis basic sites (e.g., carbonyl groups), thereby activating them towards nucleophilic attack. rsc.orgmpg.de While many highly active thiourea organocatalysts feature electron-withdrawing groups to enhance the acidity of the N-H protons (like the well-known Schreiner's catalyst), the fundamental principle applies broadly. mpg.deresearchgate.net Phenylthioureas, in particular, can engage in these hydrogen-bonding interactions. Their effectiveness is dependent on the substrate, solvent, and reaction conditions. mpg.de Thiourea and its derivatives have been successfully employed as organocatalysts in a wide array of reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions. conicet.gov.aracs.org

Table 2: Catalytic Applications of Diethylthiourea Derivatives

| Catalyst System | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Copper(I) complexes with 1-benzyl-3,3-diethyl thiourea ligands | Oxidation | Primary and secondary alcohols | The complex, combined with hydrogen peroxide, was an active catalyst for alcohol oxidation. conicet.gov.ar |

| Cobalt(III) complexes with N-[di(alkyl/aryl)carbamothioyl]benzamide | Oxidation | Various alcohols | Acted as an effective catalyst in combination with tert-butyl hydroperoxide at 80 °C. conicet.gov.ar |

| Thiourea (general) | Organocatalysis (various) | Carbonyl compounds, imines, nitroolefins | Acts as a bifunctional catalyst via hydrogen bonding to activate substrates for various C-C bond-forming reactions. acs.orgrsc.org |

Sensor and Chelation Applications for Metal Ions and Other Analytes

The strong chelating ability of the thiourea group, with its sulfur and nitrogen donor atoms, makes this compound and related compounds excellent candidates for the development of chemical sensors and extraction agents for metal ions. nih.govresearchgate.net These compounds can selectively bind with specific metal cations, leading to a measurable signal or enabling their separation from a mixture.

A significant application is in the construction of ion-selective electrodes (ISEs). These potentiometric sensors rely on a membrane containing an ionophore—a compound that selectively binds the target ion. A close analogue, 1-furoyl-3,3-diethylthiourea, has been successfully used as an ionophore in a plasticized PVC membrane for the construction of a cadmium(II)-selective electrode. researchgate.net The electrode demonstrated a linear response to Cd(II) concentrations in the range of 10⁻⁶ to 10⁻³ mol/dm³, showing high selectivity and a rapid response time. researchgate.net Theoretical studies support these findings, indicating that stereoelectronic factors in substituted thioureas influence the nucleophilicity of the sulfur atom, which is the main coordination center, making them suitable for detecting pollutant ions like Cd(II), Pb(II), and Hg(II). acs.org

Furthermore, diethylthiourea derivatives are effective as extractants in liquid-liquid extraction processes for the separation and preconcentration of heavy metals. Benzoyl thiourea compounds, such as 1,1-diethyl-3-(4-phenylbenzoyl)thiourea (PBTU), have been used to remove cadmium from aqueous solutions. mocedes.org Studies showed that PBTU could achieve removal efficiencies of over 98% for cadmium ions. mocedes.org The mechanism involves the chelation of the cadmium ion by the oxygen and sulfur donor atoms of the thiourea derivative, forming a neutral complex that is soluble in the organic phase. mocedes.org

Table 3: Sensor and Chelation Applications of Diethylthiourea Derivatives

| Compound | Application | Target Analyte | Method/System |

|---|---|---|---|

| 1-Furoyl-3,3-diethylthiourea | Ion Sensor | Cadmium(II) | Ionophore in a PVC membrane for an ion-selective electrode (ISE). researchgate.net |

| 1,1-Diethyl-3-(4-phenylbenzoyl)thiourea (PBTU) | Chelation/Extraction | Cadmium(II) | Liquid-liquid extraction from aqueous solution. mocedes.org |

| Substituted Thioureas (general) | Chelation/Sensing | Heavy Metal Ions (Cd²⁺, Hg²⁺, Pb²⁺) | Theoretical studies show strong affinity and potential for use in high-selectivity sensors. acs.org |